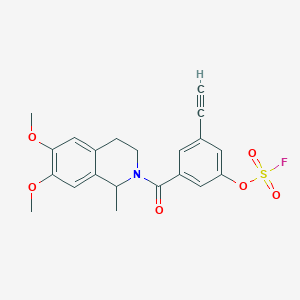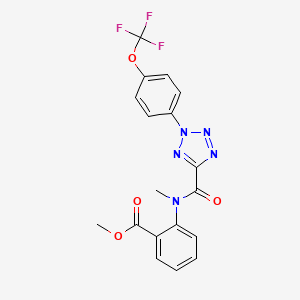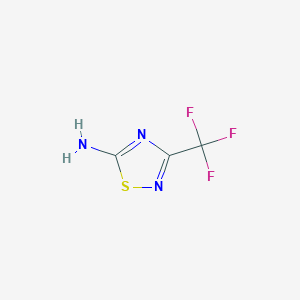
3-(Trifluoromethyl)-1,2,4-thiadiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trifluoromethyl groups (-CF3) are commonly used in the pharmaceutical and agrochemical industries due to their unique physicochemical properties . They enhance the lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides .
Synthesis Analysis
The synthesis of trifluoromethyl-containing compounds has seen significant growth in recent years . For instance, trifluorotoluene is synthesized by coupling an aromatic halide and trifluoromethyl iodide in the presence of a copper catalyst .Molecular Structure Analysis
The molecular structure of trifluoromethyl-containing compounds is influenced by the unique characteristics of the fluorine atom and the trifluoromethyl group . The trifluoromethyl group can significantly alter the electronic properties of the molecule, affecting its reactivity and interactions .Chemical Reactions Analysis
Trifluoromethyl groups are often incorporated into organic motifs via transition metal-mediated construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes .Physical And Chemical Properties Analysis
Trifluoromethyl groups can significantly influence the physical and chemical properties of a compound. For example, they can enhance the lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides .Scientific Research Applications
Green Synthesis of Imidazothiadiazole Derivatives
One notable application is in the synthesis of novel trifluoromethylated imidazothiadiazole derivatives via a one-pot, catalyst, and solvent-free reaction. This method highlights an environmentally friendly approach to synthesizing compounds with a trifluoromethyl group, showcasing operational simplicity and high yields (Sarchahi & Esmaeili, 2021).
Electroluminescent Materials
Another research domain involves the development of electroluminescent materials. A study described the synthesis of star-shaped single-polymer systems with simultaneous red, green, and blue (RGB) emission, incorporating the trifluoromethyl group. These materials exhibited saturated white electroluminescence and amplified spontaneous emission, demonstrating their potential in advanced optoelectronic applications (Liu et al., 2016).
Antifungal and Anticancer Agents
In the field of pharmacology, derivatives of 1,3,4-thiadiazole have been explored for their biological activity. A series of compounds featuring the thiadiazole moiety have shown a range of biological activities, including antifungal and potential anticancer properties. These findings indicate the versatility of the 1,3,4-thiadiazole core in the design of bioactive compounds (Fan et al., 2010).
Antimicrobial Activities
Compounds based on 1,3,4-thiadiazole structures, including those with trifluoromethyl groups, have been synthesized and evaluated for their antimicrobial activities. This research contributes to the search for new antimicrobial agents against a variety of bacterial and fungal strains, addressing the growing concern of antibiotic resistance (Idrees, Kola, & Siddiqui, 2019).
Ligand Design for Organometallic Complexes
Furthermore, the trifluoromethyl-thiadiazole moiety has been utilized in the design of ligands for organometallic complexes. These complexes exhibit interesting structural features and potential applications in materials chemistry, showcasing the versatility of trifluoromethyl-thiadiazole derivatives in coordinating with metal ions (Ardan et al., 2017).
Safety and Hazards
Future Directions
The use of trifluoromethyl groups in the synthesis of pharmaceutical and agrochemical products is expected to continue to grow. Future research will likely focus on developing new and creative approaches to broaden the scope of trifluoromethylation reactions, improving the efficiency of these reactions, and discovering novel applications of trifluoromethyl-containing compounds .
Mechanism of Action
Target of Action
Compounds with similar structures, such as chalcone derivatives containing 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole, have shown antifungal activities . The specific targets within the fungal cells are yet to be identified.
Mode of Action
It’s suggested that similar compounds can affect mycelial growth by disrupting membrane integrity . The disruption increases with the concentration of the compound .
Biochemical Pathways
It’s known that similar compounds can cause metabolic disturbances in organisms
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(Trifluoromethyl)-1,2,4-thiadiazol-5-amine is limited. Studies on related compounds suggest that trifluoromethyl groups can influence the pharmacokinetics of a compound, potentially leading to faster kinetics for tracer’s uptake .
Result of Action
It’s suggested that similar compounds can disrupt membrane integrity, affecting mycelial growth .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pesticide 3-trifluoromethyl-4-nitrophenol (TFM) has been used to control sea lamprey in the Great Lakes basin for over 30 years . The environmental conditions in this region may influence the effectiveness and stability of the compound.
properties
IUPAC Name |
3-(trifluoromethyl)-1,2,4-thiadiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F3N3S/c4-3(5,6)1-8-2(7)10-9-1/h(H2,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGALYMQIFVSEGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NSC(=N1)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35581-44-3 |
Source


|
| Record name | 3-(trifluoromethyl)-1,2,4-thiadiazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-5-fluorobenzo[b]thiophene](/img/structure/B2797168.png)
![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2797171.png)

![Methyl 2-({[1-(3,4-difluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate](/img/structure/B2797174.png)
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide](/img/structure/B2797175.png)
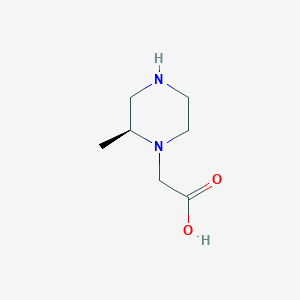

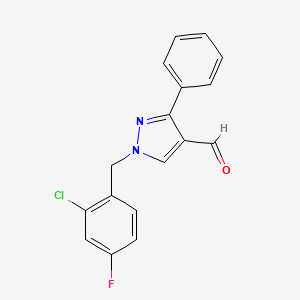
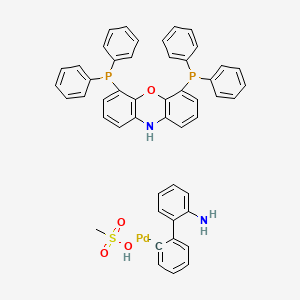
![tert-butylN-[(3R,6S)-6-{[(tert-butyldiphenylsilyl)oxy]methyl}-3,6-dihydro-2H-pyran-3-yl]carbamate](/img/structure/B2797185.png)

